5,8-Bis(methylsulfanyl)quinoline
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Overview
Description
5,8-Bis(methylsulfanyl)quinoline is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of two methylsulfanyl groups at the 5 and 8 positions of the quinoline ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(methylsulfanyl)quinoline typically involves the introduction of methylsulfanyl groups into the quinoline ring. One common method is the reaction of quinoline with methylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,8-Bis(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,8-Bis(methylsulfanyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,8-Bis(methylsulfanyl)quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, thereby exerting its antimicrobial and anticancer effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications.
8-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
5,8-Bis(methylsulfanyl)quinoline is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Properties
CAS No. |
5825-29-6 |
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Molecular Formula |
C11H11NS2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
5,8-bis(methylsulfanyl)quinoline |
InChI |
InChI=1S/C11H11NS2/c1-13-9-5-6-10(14-2)11-8(9)4-3-7-12-11/h3-7H,1-2H3 |
InChI Key |
LJFUNWAVQGLAMP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=CC=NC2=C(C=C1)SC |
Origin of Product |
United States |
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